molecular formula C19H25N3 B7906544 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline

4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline

Cat. No.: B7906544
M. Wt: 295.4 g/mol
InChI Key: LMAUUNGQSPGULB-UHFFFAOYSA-N
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Description

4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline is a chemical compound that features a phenylpiperazine moiety linked to an aniline group via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline typically involves the following steps:

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.

    Alkylation: The phenylpiperazine is then alkylated with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-4-phenylpiperazine.

    Amination: Finally, the 1-(3-chloropropyl)-4-phenylpiperazine is reacted with aniline under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of reduced amines or hydrogenated derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of drugs targeting neurological disorders, such as schizophrenia and depression.

    Biological Studies: It serves as a ligand in receptor binding studies, particularly for serotonin and dopamine receptors.

    Pharmacological Research: The compound is used to study the pharmacokinetics and pharmacodynamics of potential therapeutic agents.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing neurological functions. The exact pathways and molecular interactions depend on the specific receptor subtype and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: A simpler analog that lacks the propyl aniline group.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A structurally related compound with different functional groups.

Uniqueness

4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline is unique due to its specific structural features that confer distinct pharmacological properties. The presence of both the phenylpiperazine and aniline moieties allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-[2-(4-phenylpiperazin-1-yl)propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3/c1-16(15-17-7-9-18(20)10-8-17)21-11-13-22(14-12-21)19-5-3-2-4-6-19/h2-10,16H,11-15,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAUUNGQSPGULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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